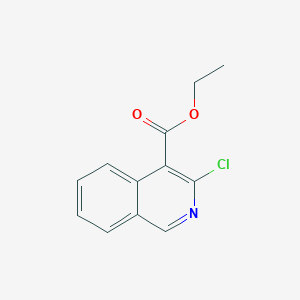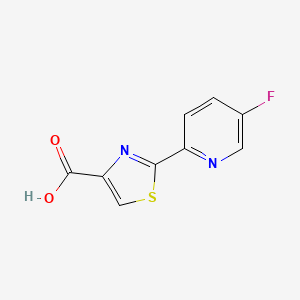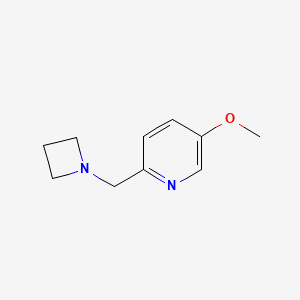
2-(1-Azetidinylmethyl)-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Azetidinylmethyl)-5-methoxypyridine is a heterocyclic compound that features both a pyridine ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azetidinylmethyl)-5-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . Another approach is the regio- and diastereoselective synthesis from appropriately substituted oxiranes via ring transformation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azetidinylmethyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide, while reduction could lead to the formation of a more saturated heterocycle.
Scientific Research Applications
2-(1-Azetidinylmethyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Azetidinylmethyl)-5-methoxypyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The azetidine ring, in particular, may confer specific binding properties that enhance its activity.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring structure that shares the azetidine moiety.
Pyridine: A six-membered ring with nitrogen, similar to the pyridine part of the compound.
2-(1-Azetidinylmethyl)-5-chloropyridine: A closely related compound with a chlorine substituent instead of a methoxy group.
Uniqueness
2-(1-Azetidinylmethyl)-5-methoxypyridine is unique due to the combination of the azetidine and methoxypyridine moieties
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(azetidin-1-ylmethyl)-5-methoxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-4-3-9(11-7-10)8-12-5-2-6-12/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
RSDQYEWVYOPEIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
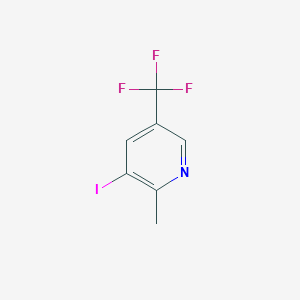
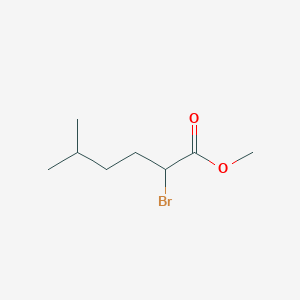

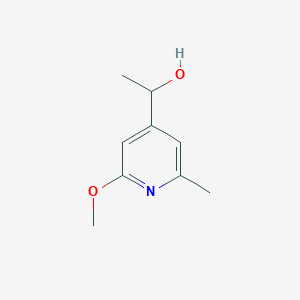
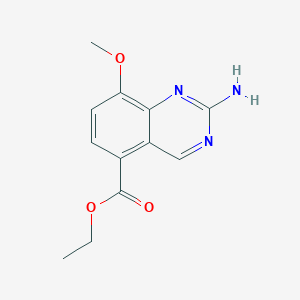
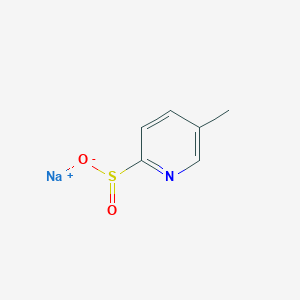
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
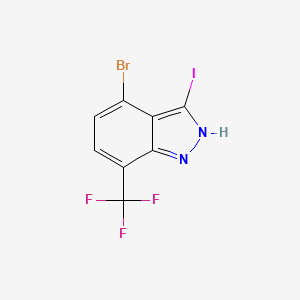

![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
